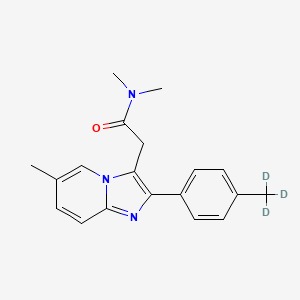
Zolpidem-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolpidem-d7 is a deuterated form of zolpidem, a nonbenzodiazepine hypnotic agent used primarily for the short-term treatment of insomnia. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical applications, as it allows for the differentiation between the labeled and unlabeled forms of the compound in various biological matrices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d7 involves the incorporation of deuterium atoms into the zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the zolpidem molecule are replaced with deuterium. This can be achieved using deuterated reagents or solvents under specific reaction conditions. For example, the use of deuterated methanol (CD3OD) as a solvent can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure the desired level of deuterium incorporation and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zolpidem-d7 undergoes similar chemical reactions as its non-deuterated counterpart, zolpidem. These reactions include:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Applications De Recherche Scientifique
Zolpidem-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of zolpidem in the body.
Analytical Chemistry: It serves as an internal standard in LC-MS and gas chromatography-mass spectrometry (GC-MS) analyses to quantify zolpidem and its metabolites in biological samples.
Biomedical Research: this compound is used in studies investigating the effects of zolpidem on the central nervous system and its potential therapeutic applications.
Forensic Toxicology: It aids in the detection and quantification of zolpidem in forensic samples, providing evidence in cases of drug-facilitated crimes.
Mécanisme D'action
Zolpidem-d7, like zolpidem, acts as a positive modulator of gamma-aminobutyric acid (GABA) type A receptors. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This action helps to induce sleep and improve sleep quality in individuals with insomnia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zaleplon: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Eszopiclone: A nonbenzodiazepine hypnotic used for the treatment of insomnia.
Indiplon: A nonbenzodiazepine hypnotic with similar pharmacological properties.
Uniqueness
Zolpidem-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and differentiation from the non-deuterated form, making it a valuable tool in research and clinical applications.
Propriétés
Formule moléculaire |
C19H21N3O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3 |
Clé InChI |
ZAFYATHCZYHLPB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


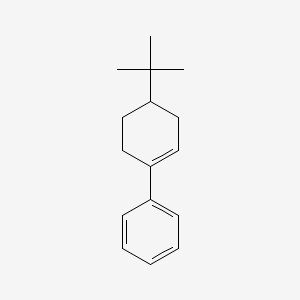
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

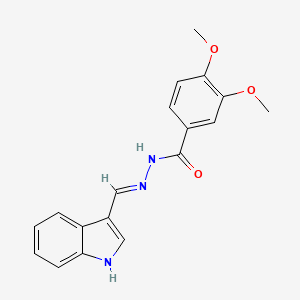

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
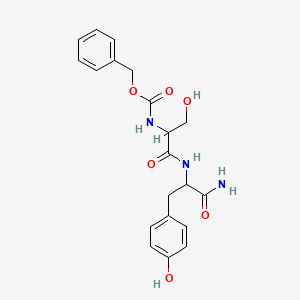


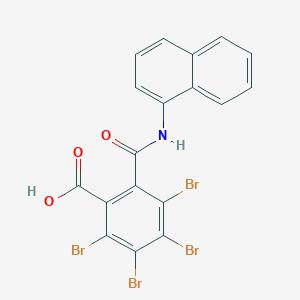
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
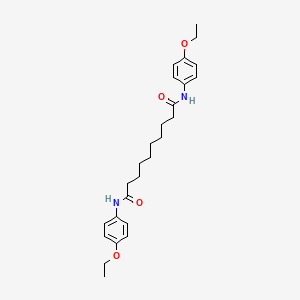
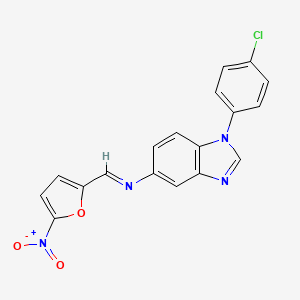
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
